molecular formula C16H14N6O B287507 5-amino-3-methyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

5-amino-3-methyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287507
M. Wt: 306.32 g/mol
InChI Key: XGRLQHMSRDHNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-methyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile, commonly known as AMPP, is a heterocyclic compound that has been extensively studied in scientific research for its potential applications in medicine and biological sciences. AMPP is a pyrazole derivative that has shown promising results in various pharmacological and biochemical studies.

Mechanism of Action

The mechanism of action of AMPP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. AMPP has been reported to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins, a group of lipid compounds that play a role in inflammation. AMPP has also been reported to inhibit the activity of phosphodiesterase-4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that regulates a variety of cellular processes. Additionally, AMPP has been reported to inhibit the activity of protein kinase B, a signaling pathway that is involved in the regulation of cell survival, growth, and proliferation.
Biochemical and Physiological Effects:
AMPP has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that AMPP inhibits the activity of several enzymes and signaling pathways, including cyclooxygenase-2, phosphodiesterase-4, and protein kinase B. AMPP has also been reported to inhibit the replication of several viruses, including dengue virus and hepatitis C virus. In vivo studies have shown that AMPP exhibits anti-inflammatory and anti-cancer properties. AMPP has been reported to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

AMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects have been extensively studied in vitro and in vivo. However, there are also limitations to the use of AMPP in lab experiments. Its mechanism of action is not fully understood, and its pharmacological effects may vary depending on the cell type and experimental conditions. Additionally, AMPP may exhibit off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of AMPP. One potential direction is to explore its potential applications in the treatment of viral infections, particularly dengue virus and hepatitis C virus. Another potential direction is to investigate its mechanism of action in more detail, particularly its interactions with enzymes and signaling pathways. Additionally, future studies could explore the use of AMPP in combination with other drugs to enhance its pharmacological effects and reduce potential side effects.

Synthesis Methods

AMPP can be synthesized using several methods, including a one-pot, three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, 2-methyl-6-phenoxy-4-chloro-pyrimidine, and potassium cyanide in the presence of a palladium catalyst. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-methyl-6-phenoxy-4-bromo-pyrimidine in the presence of a base and a palladium catalyst. Both methods have been reported to yield high purity AMPP.

Scientific Research Applications

AMPP has been extensively studied for its potential applications in medicine and biological sciences. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have shown that AMPP inhibits the activity of several enzymes and signaling pathways, including cyclooxygenase-2, phosphodiesterase-4, and protein kinase B. AMPP has also been reported to inhibit the replication of several viruses, including dengue virus and hepatitis C virus.

properties

Product Name

5-amino-3-methyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

5-amino-3-methyl-1-(2-methyl-6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C16H14N6O/c1-10-13(9-17)16(18)22(21-10)14-8-15(20-11(2)19-14)23-12-6-4-3-5-7-12/h3-8H,18H2,1-2H3

InChI Key

XGRLQHMSRDHNEB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.